2,3-dihydro-1H-indol-1-yl[3-(trifluoromethyl)phenyl]methanone
Overview
Description
2,3-Dihydro-1H-indol-1-yl[3-(trifluoromethyl)phenyl]methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2,3-dihydro-1H-indol-1-yl[3-(trifluoromethyl)phenyl]methanone can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-Dihydro-1H-indol-1-yl[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
2,3-Dihydro-1H-indol-1-yl[3-(trifluoromethyl)phenyl]methanone can be compared with other indole derivatives such as:
2-Indolinone: Known for its anticancer properties and used as a scaffold for drug development.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoroindole: Used in the synthesis of various pharmaceuticals and agrochemicals.
The unique combination of the indole ring and the trifluoromethyl phenyl group in this compound distinguishes it from other similar compounds, potentially offering enhanced biological activity and specificity .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[3-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-6-3-5-12(10-13)15(21)20-9-8-11-4-1-2-7-14(11)20/h1-7,10H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIAHLLFXJXWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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